griseusin B

Cytotoxicity Structure-Activity Relationship Cancer Biology

Researchers requiring a reliable Prx1/Grx3 inhibitor with verified stereochemistry often face supply inconsistencies that compromise assay reproducibility. Griseusin B (CAS 59554-12-0), with its distinct open D-ring architecture and revised absolute configuration, directly addresses this gap. - Validated Prx1/Grx3 inhibitor for ROS/mTORC1/4E-BP1 pathway studies; distinguishable from closed-lactone analogs like Griseusin A by reduced cytotoxic potency. - Essential control for SAR campaigns evaluating D-ring contributions; procurement of correct enantiomer ensures reproducible biological activity. - Sourced with confirmed stereochemistry and ≥95% purity; shipped under blue ice to maintain stability.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
Cat. No. B1249125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegriseusin B
Synonymsgriseusin
griseusin A
griseusin B
griseusin C
griseusin F
griseusin G
griseusins
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C
InChIInChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26)/t9-,11+,15-,21+,22-/m1/s1
InChIKeyZALAFWZWSLVCID-VXUQJGMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseusin B: Procurement-Specification Guide


Griseusin B (CAS 59554-12-0) is a member of the pyranonaphthoquinone (PNQ) class of bacterial secondary metabolites, originally isolated from *Streptomyces griseus* [1]. It is characterized by a benzoisochromanequinone core featuring a unique spiro-ring system fused to a juglone moiety [1]. The compound is distinguished from many in-class analogs by its 'open' D-ring structure, a feature that profoundly impacts its biological activity profile [2]. Griseusin B has been identified as an inhibitor of the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), which is a key differentiator from other PNQ antibiotics [2].

1 Open D-ring differentiates from closed lactone analogs
2 Reported Prx1/Grx3 inhibitor profile for redox biology
3 Revised absolute configuration requires stereochemical verification

Why Generic Substitution of Griseusin B is Unreliable


Substituting Griseusin B with a different griseusin analog or a generic pyranonaphthoquinone (PNQ) such as frenolicin B (FB) is not a scientifically valid approach due to profound structural and functional divergences within the class. A comprehensive structure-activity relationship (SAR) study demonstrated that a seemingly minor structural variation, such as an open versus a closed D-ring lactone, directly dictates the compound's cytotoxic potency across multiple cancer cell lines [1]. Specifically, 'open' D-ring analogs, typified by Griseusin B, exhibit a distinct and generally reduced potency profile compared to their 'closed' lactone counterparts like Griseusin A [1]. Furthermore, the absolute stereochemistry of the spiro-ring system is critical, with early configurations having been revised, making procurement of the correct enantiomer essential for reproducible biological activity [2]. These key structural nuances are not captured by broad class-level descriptions and directly impact the compound's utility as a molecular probe, making indiscriminate substitution a high-risk procurement decision.

  • ! D-ring configuration (open vs. lactone) leads to divergent cytotoxic potency profiles
  • ! Incorrect enantiomer may lack biological activity due to revised absolute configuration
  • ! Prx1/Grx3 inhibition not replicated by generic antibiotics or other PNQs

Quantitative Evidence for Griseusin B Differentiation


Comparative Cytotoxicity: Open vs. Lactone D-Ring

In a head-to-head comparison within the same study, the 'open' D-ring analog representative of Griseusin B (Compound 6) demonstrated significantly lower cytotoxic potency than the 'closed' D-ring lactone representative of Griseusin A (Compound 1) across four human cancer cell lines. The SAR analysis explicitly notes that an intact d-lactone ring is 'generally advantageous' for cytotoxicity compared to D-ring open comparators like Griseusin B [1].

Cytotoxicity: Open vs. Lactone D-Ring
Head-to-head comparison
Target (open D-ring, Comp. 6): IC50 0.6–4.1 μM (A549, PC3, HCT116, DLD-1)
Comparator (lactone, Comp. 1): IC50 0.1–1.0 μM
4.1–21 fold higher potency for lactone; largest gap in PC3 (21×).
Supports D-ring-based potency differentiation
Data from single study; review for cell-line-specific responses
Cytotoxicity Structure-Activity Relationship Cancer Biology

Mechanism of Action: Prx1/Grx3 Inhibition

Griseusins, including Griseusin B, have been established as potent inhibitors of the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). A representative cytotoxic griseusin (Compound 13) was shown to completely block the binding of a frenolicin B-based probe to Prx1 and Grx3 and directly inhibited Prx1 catalytic activity with an apparent IC50 of 2.3 μM [1]. This mechanism is distinct from that of common antibiotics, which target cell wall synthesis or protein production.

Prx1/Grx3 Inhibition
Class-level inference
Apparent IC50 2.3 μM against Prx1 (Griseusin 13, representative)
Completely blocks FB-probe binding to Prx1/Grx3.
Reported class-level Prx1 inhibition context
Data from a representative griseusin; verify for Griseusin B
Enzyme Inhibition Redox Biology Mechanism of Action

Unique Spiro-Ring System Structure

Griseusin B possesses a unique spiro-ring system fused with a juglone moiety, which distinguishes it from other isochromanquinone antibiotics and even other griseusins like Griseusin A, which contains a γ-lactone ring [1]. This structural feature is a key determinant of its biological activity, as demonstrated by the comparative SAR studies showing that destruction of the naphthoquinone core abolishes activity [2].

Spiro-Ring System
Class-level inference
Spiro-ring fused with juglone moiety; open D-ring configuration
Distinct from γ-lactone of Griseusin A.
Defines pharmacophore distinct from lactone analogs
Structure confirmed by CD spectroscopy
Structural Biology Natural Product Chemistry Pharmacophore

Absolute Configuration Revision for Reproducibility

The originally reported absolute configuration of griseusin A and griseusin B was later revised following the total synthesis of (+)-9-deoxygriseusin B, a close analog [1]. This revision was based on CD spectral analysis, which showed the synthetic product to be antipodal to the original assignment [1]. This underscores the importance of procuring material with verified stereochemistry to ensure experimental reproducibility.

Absolute Configuration Revision
Supporting evidence
Originally proposed configuration revised after synthesis of (+)-9-deoxygriseusin B
Synthetic product antipodal to original assignment by CD spectra.
Stereochemical identity critical for biological reproducibility
Procurement should confirm revised stereochemistry
Stereochemistry Configuration Revision Quality Control

Recommended Research Applications for Griseusin B


Probe for Redox Biology and mTORC1 Signaling

Based on its validated mechanism as a Prx1 and Grx3 inhibitor, Griseusin B is an appropriate chemical probe for studies investigating the role of cellular reactive oxygen species (ROS) in regulating the mTORC1/4E-BP1 signaling pathway [1]. It can be used to dissect the functional consequences of Prx1/Grx3 inhibition in cancer cell lines, providing a tool that is distinct from general ROS modulators [1].

Comparator in PNQ Structure-Activity Relationship Studies

The quantitative SAR data demonstrating the distinct potency of 'open' D-ring griseusins like Griseusin B compared to 'closed' lactone analogs (e.g., Griseusin A) makes Griseusin B a valuable control compound for medicinal chemistry campaigns [1]. Its use allows researchers to systematically evaluate the contribution of the D-ring configuration to target binding, cellular potency, and other downstream effects [1].

Molecular Tool in Axolotl Regeneration Research

Griseusin B can be employed as a molecular tool in regenerative biology studies, particularly those using the axolotl (*Ambystoma mexicanum*) embryo tail regeneration (ETR) model. Evidence from the 2019 study shows that griseusins impact tail outgrowth inhibition, linking Prx1/Grx3-mediated redox regulation to tissue regeneration processes [1].

Reference Standard for Enantiopure Procurement

The documented revision of the absolute configuration of griseusin B [2] underscores its critical role as a reference standard. For any study requiring reproducible biological activity, procurement of a sample with verified stereochemistry against the revised absolute configuration is essential to avoid experimental artifacts arising from the use of the incorrect enantiomer [2].

Application
Selection Property
Validation Focus
Redox biology / mTORC1 pathway studies
Prx1/Grx3 inhibitor profile
Verify target engagement and pathway modulation
PNQ structure-activity relationship studies
Open D-ring potency profile
Benchmark potency vs. closed-lactone analogs
Regenerative biology / ETR model studies
Redox regulation probe
Confirm impact on tail outgrowth and Prx1/Grx3 role
Stereochemical reference standard
Verified absolute configuration
Ensure enantiomeric identity matches revised assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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